molecular formula C20H17FN2O3 B611743 JNJ-46778212 CAS No. 1363281-27-9

JNJ-46778212

Cat. No.: B611743
CAS No.: 1363281-27-9
M. Wt: 352.37
InChI Key: QUZLMKNNIUSREV-UHFFFAOYSA-N
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Scientific Research Applications

VU 0409551 has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0409551 involves multiple steps, starting with the preparation of the core oxazolo[5,4-c]pyridine structure. The key steps include:

  • Formation of the oxazolo[5,4-c]pyridine ring system.
  • Introduction of the phenoxymethyl group.
  • Addition of the fluorophenylmethanone moiety.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of VU 0409551 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

VU 0409551 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

    VU0364770: A positive allosteric modulator of mGlu4 receptors.

    CPPHA: A positive allosteric modulator of mGluR5 and mGluR1.

    ADX-47273: A selective allosteric modulator for mGluR5.

Uniqueness

VU 0409551 is unique due to its high selectivity for mGlu5 receptors and its ability to penetrate the brain effectively. Unlike other modulators, it does not affect NMDAR currents, making it a valuable tool for studying mGlu5-specific pathways and their therapeutic potential .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLMKNNIUSREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzoyl chloride (0.25 mL, 2.12 mmol) was added dropwise to a stirred solution of 4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (0.37 g, 1.63 mmol) and TEA (0.34 mL, 2.44 mmol) in DCM (8.15 mL) at 0° C. The reaction mixture was stirred at room temperature for 15 minutes and then diluted with a saturated solution of NaHCO3. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica; AcOEt in DCM 0/100 to 30/70). The desired fractions were collected and the solvents evaporated in vacuo. The crude product was triturated with heptane to yield 5-(4-fluorobenzoyl)-4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (0.38 g, 67% yield) as a white solid. C20H17FN2O3. 1H NMR (400 MHz, CDCl3) δ ppm 2.73 (br. s., 2 H), 3.69 (br. s., 1.4 H), 3.99 (br. s., 0.6 H), 4.57 (br. s., 0.6 H), 4.78 (br. s., 1.4 H), 5.12 (br. s., 2 H), 7.02 (d, J=7.4 Hz, 3 H), 7.14 (t, J=8.6 Hz, 2 H), 7.31 (t, J=7.7 Hz, 2 H), 7.43-7.51 (m, 2 H).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
Quantity
8.15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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